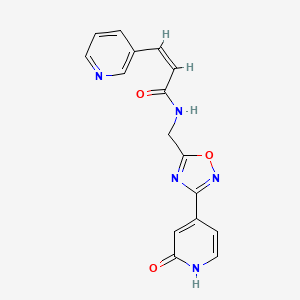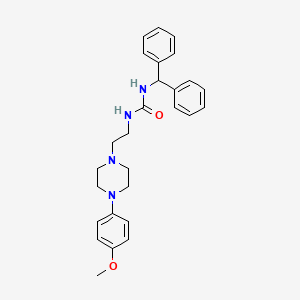
1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzhydryl group attached to a urea moiety, which is further linked to a piperazine ring substituted with a 4-methoxyphenyl group.
作用機序
Target of Action
The primary target of 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is the Angiotensin I-converting enzyme (ACE) . ACE is a multifunctional, zinc-containing enzyme located in various tissues, including vascular endothelial cells, epithelial kidney cells, testicular Leydig cells, and brain neuron cells .
Mode of Action
The compound interacts with ACE, inhibiting its activity . The physiological action of ACE involves the conversion of the inactive decapeptide, angiotensin I, to a potent vasopressor octapeptide, angiotensin II, which increases blood pressure through G-protein-coupled signaling mechanisms . ACE also inactivates bradykinin . Therefore, the inhibition of ACE by this compound leads to a decrease in the concentration of angiotensin II, consequently reducing blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first synthesized and then functionalized with the appropriate substituents. The benzhydryl group is introduced through a reaction with benzhydryl chloride, and the urea moiety is formed by reacting the intermediate with an isocyanate derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxyphenol
Reduction: 1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperidin-1-yl)ethyl)urea
Substitution: Various substituted piperazine derivatives
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for various conditions, such as hypertension and anxiety disorders.
Industry: It can be used in the development of new materials and chemical processes.
類似化合物との比較
1-Benzhydryl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is unique due to its specific structural features and potential applications. Similar compounds include:
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
1-Benzhydryl Piperazine Derivatives: These compounds have been studied for their ACE inhibition and antimicrobial activities.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds exhibit antipsychotic and antimicrobial properties.
特性
IUPAC Name |
1-benzhydryl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-33-25-14-12-24(13-15-25)31-20-18-30(19-21-31)17-16-28-27(32)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCGUZCNZIJYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
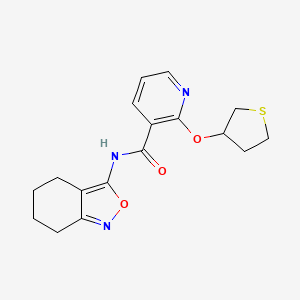
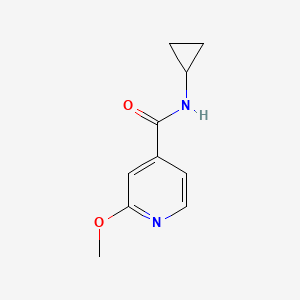
![3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2908757.png)
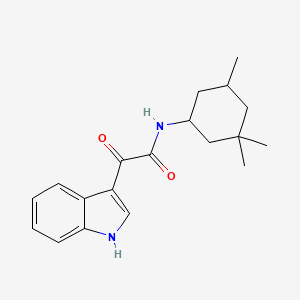
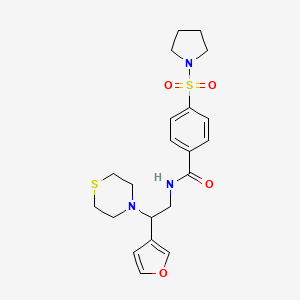
![N-Methyl-1-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908762.png)
![2-[6-imino-2-oxo-5-(1-phenylethylcarbamoyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl]ethyl acetate](/img/structure/B2908767.png)
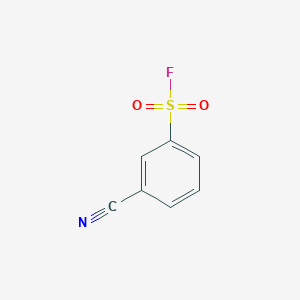
![3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2908770.png)
![Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2908771.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2908773.png)
![4-(Pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2908774.png)
